4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid
Overview
Description
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as 2-chloroethylamine, followed by further functionalization to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols .
Scientific Research Applications
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 2-(Dimethylamino)ethyl 4-aminobenzoate
- 4-(Dimethylamino)-2-oxobutanoic acid
Comparison: 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDFENUDVHGNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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